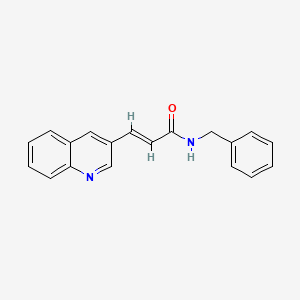

(2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide is an organic compound that features a quinoline moiety attached to a propenamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide typically involves the reaction of benzylamine with 3-(3-quinolinyl)-2-propenoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired (E)-isomer is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Potential

The compound has shown promise as an anticancer agent, particularly due to its ability to inhibit specific molecular targets involved in cancer progression. Research indicates that derivatives of quinoline compounds can effectively inhibit cell proliferation in various cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). In vitro studies have demonstrated that certain synthesized quinoline derivatives exhibit significantly higher inhibitory activity compared to established drugs, suggesting a strong potential for the development of new anticancer therapies .

Antimicrobial Properties

In addition to its anticancer effects, (2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide has been evaluated for its antimicrobial properties. The compound's structure allows it to interact with microbial DNA gyrase, which is essential for bacterial DNA replication. This interaction can potentially lead to the development of novel antibiotics, addressing the growing concern of antibiotic resistance .

Synthetic Chemistry Applications

Intermediate in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its unique structural features. It can facilitate the creation of more complex molecules through various synthetic routes. The ability to modify its structure allows chemists to explore structure-activity relationships (SAR), optimizing compounds for desired biological activities .

Material Science

Beyond biological applications, this compound may also play a role in material science. Its electronic and optical properties can be harnessed in the development of new materials with specific functionalities. This includes applications in organic electronics and photonics, where tailored compounds are essential for enhancing device performance.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mecanismo De Acción

The mechanism of action of (2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A parent compound with a similar structure but lacking the propenamide and benzyl groups.

N-benzylquinoline: Similar to (2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide but without the propenamide moiety.

3-(3-quinolinyl)-2-propenoic acid: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its combination of a quinoline moiety with a propenamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Actividad Biológica

(2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial in cancer therapy as it targets the proliferation of malignant cells.

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinoline derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 0.137 | |

| MCF-7 (breast cancer) | 0.164 | |

| A431 (skin cancer) | 0.1 |

These findings indicate that the compound exhibits potent antiproliferative activity, comparable to established anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The compound is believed to exert its effects by inhibiting microbial DNA gyrase, which is essential for bacterial replication.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | |

| Escherichia coli | 1 μg/mL |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial therapies.

Research Findings and Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that this compound effectively induces apoptosis in cancer cells through caspase activation pathways. The study reported an increase in caspase-3 and caspase-9 activity, indicating a shift towards apoptotic cell death mechanisms.

- In Vivo Studies : Animal model studies have shown promising results where administration of the compound led to reduced tumor sizes in xenograft models of breast and liver cancers. The treated groups exhibited significant tumor regression compared to control groups.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the quinoline moiety can enhance biological activity. For example, introducing electron-withdrawing groups at specific positions on the benzene ring increased potency against cancer cell lines.

Propiedades

IUPAC Name |

(E)-N-benzyl-3-quinolin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(21-13-15-6-2-1-3-7-15)11-10-16-12-17-8-4-5-9-18(17)20-14-16/h1-12,14H,13H2,(H,21,22)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGSAQNJWJLSLX-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.